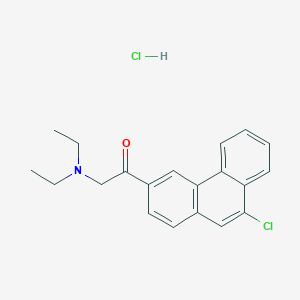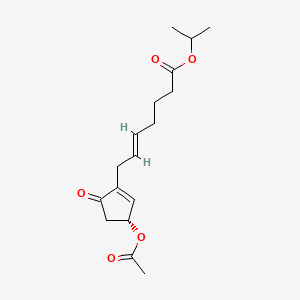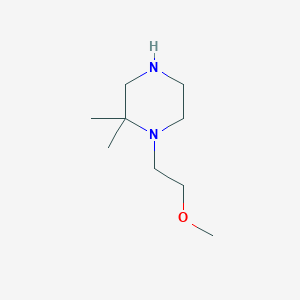![molecular formula C20H33N5O7 B14014717 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products, is a complex chemical compound used primarily as an additive in lubricating oils and fuels to enhance their performance. This compound is formed through the reaction of 1,4-Benzenedicarboxylic acid with polyisobutenyl succinic anhydride and tetraethylenepentamine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products involves several steps:
Preparation of Polyisobutenyl Succinic Anhydride: Polyisobutylene is reacted with maleic anhydride to form polyisobutenyl succinic anhydride.
Reaction with Tetraethylenepentamine: Polyisobutenyl succinic anhydride is then reacted with tetraethylenepentamine under controlled conditions to form the desired reaction products.
Final Reaction: The resulting product is then reacted with 1,4-Benzenedicarboxylic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors where the above reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reactions .
化学反应分析
Types of Reactions
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products undergo various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used as additives in lubricating oils and fuels to improve performance and efficiency.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In lubricating oils, it acts by forming a protective layer on metal surfaces, reducing friction and wear. In biological systems, it may interact with specific enzymes or receptors, modulating their activity .
相似化合物的比较
Similar Compounds
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride: Similar in structure but lacks the tetraethylenepentamine component.
Polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products: Similar but does not include 1,4-Benzenedicarboxylic acid.
Uniqueness
The uniqueness of 1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products lies in its combined properties, making it highly effective as an additive in lubricating oils and fuels. The presence of both polyisobutenyl succinic anhydride and tetraethylenepentamine provides enhanced performance characteristics compared to similar compounds .
属性
分子式 |
C20H33N5O7 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid |
InChI |
InChI=1S/C8H23N5.C8H6O4.C4H4O3/c9-1-3-11-5-7-13-8-6-12-4-2-10;9-7(10)5-1-2-6(4-3-5)8(11)12;5-3-1-2-4(6)7-3/h11-13H,1-10H2;1-4H,(H,9,10)(H,11,12);1-2H2 |
InChI 键 |
HWADBUSOBVSGJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)OC1=O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCNCCN)N |
相关CAS编号 |
68909-40-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
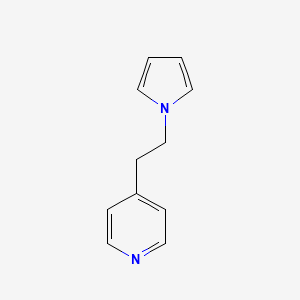
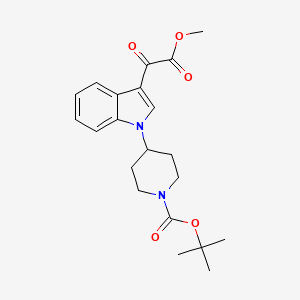
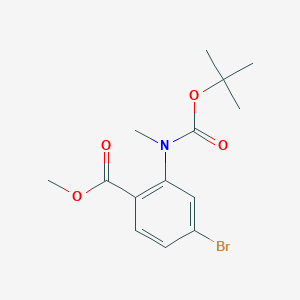

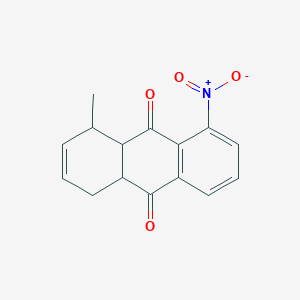
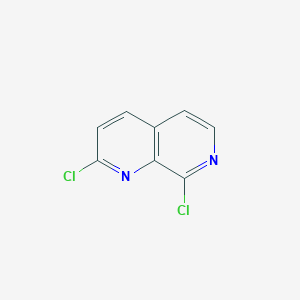
![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)
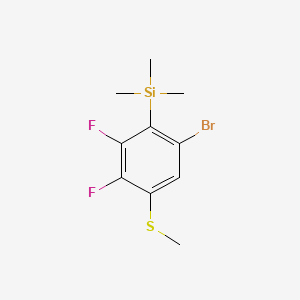

![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
